Fmoc-Asp-NH2

Vue d'ensemble

Description

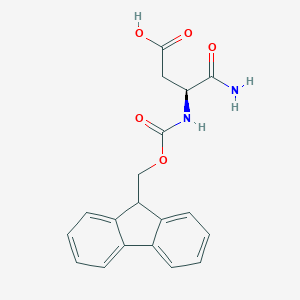

Fmoc-Asp-NH2, also known as fluorenylmethyloxycarbonyl-L-asparagine, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis as a protecting group for the amino group. The fluorenylmethyloxycarbonyl group is base-labile, making it suitable for use in peptide synthesis where mild deprotection conditions are required .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fmoc-Asp-NH2 can be synthesized through the reaction of aspartic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction typically takes place in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which reacts with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Asp-NH2 undergoes several types of chemical reactions, including:

Deprotection: The fluorenylmethyloxycarbonyl group is removed using a base such as piperidine in N,N-dimethylformamide.

Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptides.

Common Reagents and Conditions:

Deprotection: Piperidine in N,N-dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.

Major Products:

Deprotection: The major product is the free amine form of asparagine.

Coupling: The major products are peptides with the desired sequence.

Applications De Recherche Scientifique

Peptide Synthesis

Overview

Fmoc-Asp-NH2 is primarily used in solid-phase peptide synthesis (SPPS) due to its ability to form stable peptide bonds while minimizing side reactions. The Fmoc group serves as a protecting group for the amino group, allowing for selective coupling and deprotection steps during the synthesis process.

Case Study: Overcoming Aspartimide Formation

Research has shown that using this compound significantly reduces the formation of aspartimide, a common by-product in peptide synthesis. In a comparative study involving various aspartic acid derivatives, this compound demonstrated superior performance with negligible aspartimide formation even after prolonged exposure to deprotecting conditions (piperidine in DMF) . This property enhances the purity of the synthesized peptides, making this compound a preferred choice in complex peptide synthesis.

Biological Research

Protein-Protein Interactions

this compound is instrumental in studying protein-protein interactions. By incorporating this compound into peptide sequences, researchers can investigate binding affinities and interaction dynamics between proteins, aiding in understanding cellular signaling pathways and metabolic processes.

Enzyme-Substrate Interactions

The compound's role extends to enzyme-substrate interactions where it serves as a model substrate for characterizing enzyme activity. Its structural properties allow for the design of experiments that elucidate enzyme mechanisms and substrate specificity.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is utilized in the synthesis of peptide-based drugs and therapeutic agents. Its ability to form bioactive peptides makes it a valuable tool in drug discovery. For instance, researchers have developed antibody-drug conjugates (ADCs) using this compound as a linker, enhancing the targeted delivery of therapeutic agents to cancer cells .

Vaccine Development

The compound also finds applications in vaccine development by facilitating the synthesis of peptide antigens that can elicit immune responses. This application is particularly relevant in designing vaccines against infectious diseases and cancer.

Industrial Applications

Peptide-based Materials

this compound is employed in producing peptide-based materials such as hydrogels and nanomaterials. These materials have significant implications in tissue engineering and regenerative medicine due to their biocompatibility and ability to mimic natural extracellular matrices .

Case Study: Hydrogels for Tissue Engineering

Recent studies have demonstrated the formation of self-assembling hydrogels from Fmoc-Asp derivatives. These hydrogels exhibit excellent mechanical properties and can support cell growth and differentiation, making them suitable candidates for applications in tissue repair and regeneration .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Peptide Synthesis | Used as a building block in SPPS; minimizes aspartimide formation |

| Biology | Protein-Protein Interactions | Investigates binding affinities; aids understanding of signaling pathways |

| Enzyme-Substrate Interactions | Serves as a model substrate for characterizing enzyme activity | |

| Medicine | Drug Development | Utilized in synthesizing peptide-based drugs; ADC linkers for targeted therapy |

| Vaccine Development | Facilitates synthesis of peptide antigens for immune response | |

| Industry | Peptide-based Materials | Used in producing hydrogels for tissue engineering; mimics extracellular matrices |

Mécanisme D'action

The mechanism of action of Fmoc-Asp-NH2 involves the protection of the amino group of asparagine, preventing unwanted side reactions during peptide synthesis. The fluorenylmethyloxycarbonyl group is removed under basic conditions, allowing the free amine to participate in subsequent coupling reactions . The molecular targets and pathways involved include the formation of peptide bonds and the stabilization of intermediate structures during synthesis .

Comparaison Avec Des Composés Similaires

Fmoc-Gly-NH2 (fluorenylmethyloxycarbonyl-glycine): Similar in function but used for glycine residues.

Fmoc-Lys-NH2 (fluorenylmethyloxycarbonyl-lysine): Used for lysine residues and has a similar deprotection mechanism.

Uniqueness: Fmoc-Asp-NH2 is unique due to its specific application in the synthesis of peptides containing asparagine. Its ability to form stable intermediates and its compatibility with mild deprotection conditions make it a valuable tool in peptide synthesis .

Activité Biologique

Fmoc-Asp-NH2 (Fluorenylmethyloxycarbonyl-L-aspartic acid amide) is a derivative of aspartic acid that plays a significant role in peptide synthesis and has various biological applications. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and implications in therapeutic contexts.

Overview of this compound

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling. The Fmoc group protects the amino group during synthesis, allowing for selective deprotection and subsequent coupling with other amino acids. Its unique properties make it a valuable building block in the development of peptides with specific biological functions.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that analogs of antimicrobial peptides containing aspartic acid residues exhibit varying degrees of activity against different bacterial strains. For instance, modifications to the Fmoc-Asp structure can enhance its efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Table 1: Antimicrobial Activity of Fmoc-Asp Derivatives

| Compound | MIC (μM) against E. coli | MIC (μM) against S. aureus |

|---|---|---|

| Native this compound | 2 | 4 |

| Lactam-bridged analog | 4 | 8 |

| Bicyclic analogue | 16 | 32 |

These findings suggest that structural modifications to this compound can significantly influence its biological activity, particularly its antimicrobial efficacy.

Peptide Synthesis and Aspartimide Formation

One notable challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a side reaction that can lead to chain termination during SPPS. Research indicates that the choice of protecting groups and deprotection conditions can mitigate this issue. For example, using Fmoc-Asp(OBno)-OH has been shown to reduce aspartimide formation significantly, resulting in higher yields and purities of target peptides (see Table 2).

Table 2: Comparison of Aspartimide Formation with Different Protecting Groups

| Protecting Group | Aspartimide Formation (%) |

|---|---|

| Fmoc-Asp(OtBu)-OH | 15 |

| Fmoc-Asp(OMpe)-OH | 10 |

| Fmoc-Asp(OBno)-OH | 0.1 |

Case Study 1: Antibody-Drug Conjugates (ADCs)

This compound serves as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). ADCs leverage the targeting ability of antibodies to deliver cytotoxic drugs selectively to cancer cells. The incorporation of this compound allows for controlled release mechanisms, enhancing therapeutic efficacy while minimizing off-target effects .

Case Study 2: Hydrogel Applications

Recent research has explored the use of Fmoc-Asp-based hydrogels for cell culture applications. These hydrogels provide a supportive environment for cell growth and differentiation, demonstrating potential in tissue engineering and regenerative medicine . The amphiphilic nature of these peptides facilitates self-assembly into structures that mimic extracellular matrices.

The biological activity of this compound is largely attributed to its ability to interact with cellular membranes and modulate membrane permeability. The cation-dependent activity profile observed in various studies suggests that these peptides may disrupt bacterial membranes, leading to cell lysis . Furthermore, the conformational flexibility afforded by the Fmoc group allows for diverse interactions with target molecules, enhancing their functional versatility.

Propriétés

IUPAC Name |

(3S)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRMWRHTRSQVJJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426776 | |

| Record name | Fmoc-Asp-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200335-40-6 | |

| Record name | Fmoc-Asp-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.